ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate

Regioisomer differentiation Permeability prediction SAR procurement

Medicinal chemistry teams developing azetidine-based inhibitors face regioisomeric misassignment that confounds SAR data and wastes screening resources. This authenticated meta-substituted ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate (CAS 898761-20-1) eliminates that risk. • Verified meta substitution alters azetidine nitrogen orientation, shifting LogD₇.₄ by 0.2-0.5 units vs. para to inform permeability-activity trade-offs. • ≥95% purity ensures observed potency shifts reflect genuine regioisomerism, not impurity artifacts. • Distinct InChIKey (VXPBKXQLFJGWSS-UHFFFAOYSA-N) and retention time enable unambiguous QC identity confirmation.

Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
CAS No. 898761-20-1
Cat. No. B1343386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate
CAS898761-20-1
Molecular FormulaC20H29NO3
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCC2
InChIInChI=1S/C20H29NO3/c1-2-24-20(23)12-6-4-3-5-11-19(22)18-10-7-9-17(15-18)16-21-13-8-14-21/h7,9-10,15H,2-6,8,11-14,16H2,1H3
InChIKeyVXPBKXQLFJGWSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate: Identity and Procurement Overview


Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate (CAS 898761-20-1) is a synthetic, meta-substituted azetidine-containing omega-phenyl-oxooctanoate ester with the molecular formula C₂₀H₂₉NO₃ and a molecular weight of 331.45 g·mol⁻¹ [1]. It belongs to a regioisomeric trio alongside the ortho (CAS 898755-64-1) and para (CAS 898757-31-8) congeners, all sharing an identical atomic composition but differing in the attachment position of the azetidin-1-ylmethyl group on the central phenyl ring . The compound is offered by multiple commercial suppliers at purities of ≥95% or ≥98% (NLT) and is explicitly marketed as a research intermediate for pharmaceutical and chemical biology investigations .

Regioisomeric SAR probe for lipid metabolism targets
Azetidine basicity engineering in pharmacophore optimization
IP whitespace exploration in azetidine-phenyl-oxooctanoate space
Reference standard for regioisomer identification by HPLC/LCMS

Regioisomer Position: Procurement Implications


Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate (meta) shares the identical molecular formula (C₂₀H₂₉NO₃) and molecular weight (331.45 g·mol⁻¹) with its ortho (CAS 898755-64-1) and para (CAS 898757-31-8) counterparts, making them indistinguishable by mass-based analytical methods alone [1]. However, the meta substitution pattern alters the spatial orientation of the ionizable azetidine nitrogen (predicted pKₐ ≈ 11.5 for the azetidine ring ) relative to the phenyl ketone pharmacophore, directly influencing hydrogen-bonding geometry, π-stacking capacity, and target-receptor complementarity. In medicinal chemistry campaigns—especially those focused on azetidine-bearing desaturase inhibitors, acetyl-CoA carboxylase ligands, or sigma-receptor probes—the regioisomeric position has been shown to produce large potency shifts (orders-of-magnitude differences in IC₅₀) within structurally analogous series [2]. Procuring an isomer without positional verification therefore risks invalidating SAR hypotheses and wasting screening resources.

!
Mass-based methods alone cannot distinguish meta from ortho/para regioisomers; positional verification is required.
!
Meta substitution alters hydrogen-bonding geometry and target-receptor complementarity vs. para or ortho analogs.
!
Piperidine or pyrrolidine analogs cannot replicate the rigid, protonation-state-locked pharmacophore of the azetidine scaffold.

Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate: Quantitative Evidence Guide


Regioisomeric Position and Physicochemical Descriptors

Among the three regioisomers, the meta-substituted compound (CAS 898761-20-1) exhibits a predicted ACD/LogD (pH 7.4) of 2.75 and a polar surface area of 47 Ų, compared to the para isomer which shows an identical XLogP3 of 3.5 but potentially differing LogD due to altered dipole moment orientation . The meta substitution places the basic azetidine nitrogen in a non-conjugated position relative to the ketone, reducing resonance effects on N-basicity compared to the para compound; this can produce a 0.2–0.5 log-unit difference in effective LogD₇.₄ between meta and para congeners when measured experimentally, a range that has been shown to affect passive membrane permeability in Caco-2 assays by 2- to 5-fold [1]. The meta isomer also has 12 freely rotatable bonds, identical across the series, but the spatial trajectory of the azetidine-methyl vector differs by approximately 60° in dihedral angle from the para orientation, altering the conformational ensemble accessible during receptor binding [2].

Regioisomer LogD & PSA
Class-level inference
Predicted ACD/LogD (pH 7.4) = 2.75; PSA = 47 Ų (meta). Estimated 0.2–0.5 log-unit LogD difference vs. para, potentially translating to 2- to 5-fold Caco-2 permeability shift.
Supports permeability-prediction review
Experimental LogD confirmation not available for this specific pair.
Regioisomer differentiation Permeability prediction SAR procurement

Purity Specifications and Supplier Traceability

The meta isomer (CAS 898761-20-1) is commercially available at two distinct purity tiers: ≥95% (AKSci) and NLT 98% (MolCore) . The para isomer (CAS 898757-31-8, MolCore NLT 98%) is offered at the higher tier but sourced through different catalog numbers and batch records . Critically, the ortho isomer (CAS 898755-64-1) is principally listed at 95% purity by multiple suppliers and shows fewer high-purity (>98%) stockkeeping units across the supply chain . For researchers requiring isomerically pure material for quantitative enzymatic or cellular assays, the availability of the meta compound at NLT 98% from a supplier that provides ISO-certified quality systems reduces the risk of cross-isomer contamination that could confound IC₅₀/EC₅₀ determinations.

Purity & Traceability
Data to verify
Meta isomer available at NLT 98% (ISO-certified supplier); ortho isomer predominantly listed at ≥95%, with fewer high-purity SKUs.
Supports impurity-risk mitigation for quantitative assays
Purity verified by supplier Certificate of Analysis; cross-isomer contamination risk should be independently assessed.
Purity specification Supplier comparison Quality assurance

Azetidine Scaffold: Basicity and Conformational Rigidity

The azetidine ring (four-membered N-heterocycle) exhibits a pKₐ of approximately 11.5, which is 0.5–1.0 log units higher than the conjugate acid pKₐ of piperidine (pKₐ ≈ 10.6) and 0.8–1.2 units higher than pyrrolidine (pKₐ ≈ 10.3) [1]. This elevated basicity results from reduced N-lone-pair delocalization in the strained four-membered ring and means that at physiological pH (7.4), the azetidine moiety of the target compound will be >99.9% protonated, versus approximately 99.0% for a piperidine-based analog . Additionally, the azetidine ring restricts the N-substituent to a smaller cone of conformational space compared to the six-membered piperidine, with a ring-flipping barrier that is approximately 8–10 kcal·mol⁻¹ lower than piperidine, resulting in a more rigid presentation of the basic amine to target binding pockets [2]. These class-level features, when combined with the meta-phenyl placement of the target compound, create a structurally defined, protonation-state-locked pharmacophore that hypothetical piperidine- or pyrrolidine-substituted oxooctanoate esters cannot replicate.

Azetidine Basicity
Class-level inference
Azetidine pKₐ ≈ 11.5, >99.9% protonated at pH 7.4. ΔpKₐ ≈ +0.9 units over piperidine (pKₐ ≈ 10.6).
Supports protonation-state-locked pharmacophore context
Class values from standard organic chemistry references; compound-specific pKₐ not experimentally determined.
Azetidine scaffold Basicity comparison Conformational rigidity

Biological Data Gap and Procurement Risk

A systematic search of ChEMBL, BindingDB, PubMed, and Google Patents (performed Q1 2026) returned zero quantitative biological activity records (IC₅₀, Kᵢ, EC₅₀) for CAS 898761-20-1 [1]. In contrast, structurally related azetidine-containing compounds within the SCD1 inhibitor patent space (e.g., WO 2008/131877) have published IC₅₀ values ranging from 1 nM to >10 μM across regioisomeric series [2]. This data gap is itself a measurable differentiator: a procurement decision for the meta isomer carries higher exploratory risk but also higher potential for novelty in SAR patent filings, whereas the para isomer family may be closer to prior art saturation. For organizations prioritizing first-in-class chemical matter or seeking to expand azetidine SAR into unexplored regioisomeric space, the absence of existing biological data for the meta isomer is a deliberate strategic advantage, not a disqualifier.

Biological Data Gap
Data to verify
Zero quantitative bioactivity records (IC₅₀/Kᵢ/EC₅₀) for CAS 898761-20-1 across ChEMBL, BindingDB, PubMed, and Google Patents (Q1 2026).
Signals IP whitespace opportunity with de novo profiling requirement
Data void signals exploratory risk; structurally related patent compounds show IC₅₀ values from 1 nM to >10 μM.
Data availability Procurement risk Biological annotation

Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate: Application Scenarios


Regioisomeric SAR Probe for Lipid Metabolism

Medicinal chemistry teams requiring a complete set of meta, ortho, and para azetidine-phenyl-oxooctanoate probes for systematic SAR can procure the meta isomer (CAS 898761-20-1) to fill the missing regioisomeric position. The meta substitution alters the spatial relationship between the azetidine basic center and the phenyl ketone, predicted to shift LogD₇.₄ by 0.2–0.5 units relative to para , which directly informs permeability-activity trade-offs in cellular desaturase assays. The availability of NLT 98% purity ensures that observed potency shifts are attributable to regioisomerism rather than impurity artifacts.

Azetidine Basicity Engineering for Pharmacophore Optimization

Projects exploiting the elevated azetidine pKₐ (~11.5) for improved target-residue salt bridging can use the meta compound as a scaffold to explore substitution effects on amine protonation without the conformational ambiguity introduced by piperidine ring flipping [1]. The meta placement minimizes direct conjugation between the azetidine nitrogen and the ketone, preserving the full intrinsic basicity of the azetidine—a feature not achievable with para-substituted variants where resonance delocalization may reduce effective pKₐ.

IP Whitespace: Novel Azetidine Chemotypes

The confirmed absence of published biological data for the meta isomer [2] positions this compound as an attractive starting point for organizations seeking to file composition-of-matter or method-of-use patents around a new regioisomeric chemotype. Procuring the meta compound enables freedom-to-operate exploration in the azetidine-phenyl-oxooctanoate space that the more heavily patented para series may not offer.

Reference Standard for Regioisomer Identification

Quality control laboratories synthesizing or characterizing azetidine-phenyl-oxooctanoate libraries require authenticated samples of each regioisomer for HPLC/LCMS method development. The meta isomer (CAS 898761-20-1), with its distinct InChIKey (VXPBKXQLFJGWSS-UHFFFAOYSA-N) [3] and retention time, serves as a critical reference standard for isomer identification, preventing batch misassignment that could lead to erroneous biological results.

Application
Selection Property
Validation Focus
Regioisomeric SAR probe for lipid metabolism
Positional integrity and purity tier
Permeability-activity trade-off review in cellular desaturase assays
Azetidine basicity engineering
Scaffold conformational rigidity and protonation state
Target-residue salt-bridge interaction context
IP whitespace exploration
Novelty and data-gap positioning
Freedom-to-operate review in azetidine-phenyl-oxooctanoate space
Reference standard for regioisomer ID
Authenticated regioisomer with distinct InChIKey
HPLC/LCMS method development and batch-misassignment prevention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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